molecular formula C13H21NO2 B11746539 N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine

N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine

Cat. No.: B11746539
M. Wt: 223.31 g/mol
InChI Key: XFQIKUPHOZXKHJ-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine is an organic compound characterized by the presence of a dimethoxyethyl group attached to a phenylpropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine typically involves the reaction of N-(2-phenyl)ethyl-2-amino acetamide with aminoacetaldehyde dimethyl acetal in the presence of an alkali and a phase transfer catalyst. The reaction is carried out in an organic solvent and water system, followed by separation and purification steps . This method is advantageous due to its simplicity, mild reaction conditions, and high yield.

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up. The process involves mixing the reactants in large reactors, maintaining controlled temperatures and pH levels, and using efficient separation techniques to isolate the desired product. The final product is then purified and tested for quality before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines depending on the substituent introduced.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine is unique due to the combination of the dimethoxyethyl group and the phenylpropanamine backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine

InChI

InChI=1S/C13H21NO2/c1-15-13(16-2)11-14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3

InChI Key

XFQIKUPHOZXKHJ-UHFFFAOYSA-N

Canonical SMILES

COC(CNCCCC1=CC=CC=C1)OC

Origin of Product

United States

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